molecular formula C10H11N3O B1333135 4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 93439-79-3

4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B1333135
CAS RN: 93439-79-3
M. Wt: 189.21 g/mol
InChI Key: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . Another study reported the synthesis of some complexes of N-(4-(benzyloxy)phenyl)-3-(4 methoxyphenyl) acrylamide .


Molecular Structure Analysis

The molecular structure of similar compounds, such as para-, meta-, and ortho 4-methoxyphenyl piperazine molecules, has been analyzed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of these isomers were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .


Chemical Reactions Analysis

The reactions of similar compounds, such as (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate, have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the conformer analysis of isomer structures of para-, meta-, and ortho 4-methoxyphenyl piperazine molecules was performed .

Scientific Research Applications

Synthesis and Chemical Modification

  • Facile Synthesis of Pyrazolo[1, 5-a]pyrimidine Analogs : A novel and efficient synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-methoxyphenyl)-1H-pyrazol-3-amine, was developed. This method utilizes ultrasound irradiation and KHSO4 in an aqueous medium, offering advantages like high yields, operational simplicity, and mild reaction conditions (Kaping et al., 2016).

  • Reductive Amination Process : A direct reductive amination process involving 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various amines, including 3-chloro-4-fluoroaniline, was described. This process highlights the versatility of such compounds in synthesizing biologically active molecules and intermediates for pharmaceuticals (Bawa et al., 2009).

Biological and Medicinal Applications

  • Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives : New 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing their potential in cancer research (Hassan et al., 2014).

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, were used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and antibacterial/antifungal activities. This has implications in medical applications (Aly & El-Mohdy, 2015).

Material Science and Engineering

  • Corrosion Protection Behavior : The synthesized compound (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide was studied for its corrosion protection of mild steel in HCl solution. This highlights the compound's potential in industrial applications, particularly in corrosion inhibition (Paul et al., 2020).

  • compound's relevance in developing new antimicrobial agents (Puthran et al., 2019).

Molecular and Pharmaceutical Research

  • Synthesis of CRF1 Receptor Antagonists : Research on 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines as selective corticotropin-releasing factor receptor-1 (CRF1) antagonists was conducted. This highlights the potential of derivatives of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine in developing anxiolytic or antidepressant drugs (Gilligan et al., 2009).

  • Nonlinear Optical Properties Study : A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid showed that the compound has nonlinear optical activity, suggesting its potential use in optical materials and devices (Tamer et al., 2015).

Mechanism of Action

While the mechanism of action for 4-(4-methoxyphenyl)-1H-pyrazol-5-amine is not explicitly mentioned in the literature, similar compounds like 4-Methoxyamphetamine have been reported to act as a potent and selective serotonin releasing agent .

Safety and Hazards

The safety data sheets of similar compounds like 4-Methoxyphenol indicate that they are harmful if swallowed, may cause an allergic skin reaction, and cause serious eye irritation .

Future Directions

The future directions for similar compounds include their use in the synthesis of many compounds such as azo dyes and dithiocarbamate . Another study mentioned the importance of terminated groups in 9,9-bis (4-methoxyphenyl) derivatives for the development of perovskite solar cells .

properties

IUPAC Name

4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQAYHNPVNGXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377606
Record name 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93439-79-3
Record name 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93439-79-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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